(6-Chlorobenzo[b]thiophen-3-yl)methanamine
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Overview
Description
(6-Chlorobenzo[b]thiophen-3-yl)methanamine is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at the 6th position and an amine group at the 3rd position. This compound is part of the broader class of benzothiophenes, which are known for their diverse applications in medicinal chemistry and material science due to their unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chlorobenzo[b]thiophen-3-yl)methanamine typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through an aryne reaction with alkynyl sulfides.
Industrial Production Methods: Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction efficiency and yield. This method employs microwave irradiation to accelerate reaction kinetics and improve overall reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (6-Chlorobenzo[b]thiophen-3-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxylamine, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted benzothiophenes.
Scientific Research Applications
(6-Chlorobenzo[b]thiophen-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Chlorobenzo[b]thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(6-Chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl derivatives: These compounds share a similar benzothiophene core but differ in their substitution patterns and functional groups.
Brexpiprazole and Aripiprazole: These compounds contain a benzothiophene moiety and are used as antipsychotic drugs.
Uniqueness: (6-Chlorobenzo[b]thiophen-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C9H8ClNS |
---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
(6-chloro-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H8ClNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H,4,11H2 |
InChI Key |
CRUAFIJKAIOYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=C2CN |
Origin of Product |
United States |
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